2-(acetylamino)-N-benzylbenzamide
Overview
Description
2-(acetylamino)-N-benzylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a benzylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-N-benzylbenzamide typically involves the acylation of N-benzylbenzamide with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst. The general reaction scheme is as follows:
- N-benzylbenzamide + Acetic Anhydride → this compound + Acetic Acid
The reaction is typically conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2-(acetylamino)-N-benzylbenzamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction : Reduction reactions can convert the amide group to an amine group.
- Substitution : The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution : Nucleophiles such as amines or thiols can be used to substitute the acetylamino group.
- Oxidation : N-oxide derivatives.
- Reduction : Corresponding amine derivatives.
- Substitution : Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(acetylamino)-N-benzylbenzamide has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic molecules.
- Biology : The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate.
- Industry : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-benzylbenzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylbenzamide structure can interact with hydrophobic regions of proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds:
- N-acetylanthranilic acid
- N-benzylacetamide
- 2-acetamidobenzoic acid
Comparison: 2-(acetylamino)-N-benzylbenzamide is unique due to its specific structure, which combines an acetylamino group with a benzylbenzamide framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, enhancing its versatility in different research and industrial contexts.
Properties
IUPAC Name |
2-acetamido-N-benzylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(19)18-15-10-6-5-9-14(15)16(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZCGNMOQMFVMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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